1-[(4-fluorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a fluorophenyl group, a methanesulfonyl group, and a methoxyphenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonylation reaction, typically using methanesulfonyl chloride as the sulfonylating agent.
Addition of the Methoxyphenyl Group: The methoxyphenyl group is incorporated through an electrophilic aromatic substitution reaction.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but includes a methylphenylsulfanyl group instead of a methoxyphenyl group.
4-FLUOROPHENYL 4-METHOXYPHENYL SULFONE: This compound shares the fluorophenyl and methoxyphenyl groups but lacks the piperidine ring and carboxamide functionality.
The uniqueness of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C20H23FN2O4S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23FN2O4S/c1-27-19-4-2-3-18(13-19)22-20(24)16-9-11-23(12-10-16)28(25,26)14-15-5-7-17(21)8-6-15/h2-8,13,16H,9-12,14H2,1H3,(H,22,24) |
InChI Key |
IPFFACKLIMBRCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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